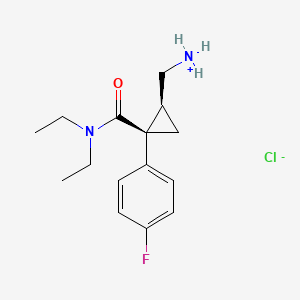
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is a synthetic compound with a unique cyclopropane structure It is characterized by the presence of an aminomethyl group, a p-fluorophenyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the p-Fluorophenyl Group: This step involves the coupling of a p-fluorophenyl group to the cyclopropane ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where various nucleophiles can replace the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the p-fluorophenyl group can participate in π-π interactions. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine hydrochloride: This compound shares the p-fluorophenyl group but has a piperazine ring instead of a cyclopropane ring.
1-(4-Fluorophenyl)biguanide hydrochloride: This compound also contains the p-fluorophenyl group but has a biguanide structure.
Uniqueness
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature can lead to different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105335-54-4 |
|---|---|
Molecular Formula |
C15H22ClFN2O |
Molecular Weight |
300.80 g/mol |
IUPAC Name |
[(1S,2R)-2-(diethylcarbamoyl)-2-(4-fluorophenyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21FN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-5-7-13(16)8-6-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
InChI Key |
LNJPACRITRAPDO-YLCXCWDSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)F.[Cl-] |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















